[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring two pharmacologically significant cores: a 1,3-oxazole and a 1,2,3-triazole. The oxazole moiety is substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 5, while the triazole ring is linked to a 4-bromo-3-methylphenyl group at position 1 and an ester-functionalized methyl group at position 2.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O4/c1-13-11-17(7-10-19(13)24)28-14(2)21(26-27-28)23(29)31-12-20-15(3)32-22(25-20)16-5-8-18(30-4)9-6-16/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLHYVDDZNMEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and antitumor activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an oxazole ring and a triazole moiety, which are known for their diverse biological activities. The presence of substituents such as methoxy and bromo groups enhances its pharmacological profile.
Antibacterial Activity
Recent studies have explored the antibacterial effects of this compound against various bacterial strains. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
The antifungal properties of the compound were also evaluated. It demonstrated effectiveness against common fungal pathogens.
Table 2: Antifungal Activity Against Selected Fungi
| Fungal Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The observed MIC values suggest that the compound has moderate antifungal activity, making it a candidate for further development as an antifungal agent .
Antitumor Activity
In vitro studies have indicated that this compound may possess antitumor properties. It was tested on various cancer cell lines, showing cytotoxic effects that warrant further investigation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluating the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7 and MDA-MB-468) revealed promising results:
- MCF-7 (ER+) Cell Line : GI50 < 1 nM
- MDA-MB-468 (ER-) Cell Line : Significant reduction in cell viability at concentrations above 10 nM
These findings suggest that the compound could be a potent antitumor agent due to its ability to inhibit cell proliferation in hormone-sensitive and hormone-independent breast cancer cells .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that the triazole moiety may play a crucial role in inhibiting enzymes involved in cell proliferation and survival pathways.
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes such as HDACs (histone deacetylases), which are implicated in cancer progression.
- Disruption of Cellular Signaling : It may interfere with signaling pathways related to cell growth and apoptosis.
- Membrane Disruption : The structural components could affect membrane integrity in both bacterial and fungal cells.
Scientific Research Applications
Key Synthetic Steps
- Formation of Oxazole Ring : Typically achieved through cyclization reactions involving 4-methoxyphenyl derivatives.
- Triazole Formation : Often synthesized via click chemistry techniques, which are efficient for creating triazole linkages.
- Final Coupling : The oxazole and triazole components are coupled to form the final compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazoles and triazoles have shown promising results against various cancer cell lines, including lung cancer cells (A549) and breast cancer cells (MCF-7) . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
There is growing evidence suggesting that compounds containing triazole rings possess antimicrobial activity. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Electrochemical Behavior
Electrochemical studies have shown that certain derivatives exhibit interesting redox properties, which could be exploited in sensor applications or as catalysts in organic reactions . The electrochemical behavior is crucial for understanding the stability and reactivity of these compounds in various environments.
Polymer Chemistry
The unique structural features of this compound allow it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research has demonstrated that incorporating such compounds into polymers can lead to improved performance in applications such as coatings and composite materials .
Photophysical Properties
Compounds like this one are being investigated for their photophysical properties, which include fluorescence and phosphorescence. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized several derivatives based on the oxazole-triazole framework and evaluated their anticancer activity against A549 lung cancer cells. The study found that specific modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Electrochemical Studies
A recent publication explored the electrochemical behavior of a series of oxazole-triazole derivatives using cyclic voltammetry. The results indicated that these compounds exhibited high oxidation potentials, suggesting their potential as redox-active materials in energy storage devices .
Chemical Reactions Analysis
Formation of Oxazole and Triazole Rings
-
Condensation Reactions : The oxazole ring is typically formed via cyclization of α-amino ketones or aldehydes with hydroxylamine derivatives, while the triazole ring may utilize click chemistry (e.g., azide-alkyne cycloaddition) or the Dimroth reaction involving β-keto esters and azides .
-
Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is employed to introduce aryl substituents onto the heterocyclic cores .
Functionalization of Substituents
-
Esterification : The carboxylate group is introduced via esterification of a carboxylic acid precursor, often using reagents like 1,1′-carbonyldiimidazole (CDI) or DCC .
-
Substitution Reactions : Bromine and methoxy groups are introduced through electrophilic aromatic substitution or halogenation, depending on directing effects.
Hydrolysis of Ester Groups
The carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or facilitating further derivatization.
Reaction Conditions :
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reagents | HCl, H2O | NaOH, H2O |
| Temperature | Reflux | Room temperature |
| Products | Carboxylic acid + methanol | Carboxylate salt + methanol |
Nucleophilic Substitution on Triazole
The triazole ring’s nitrogen atoms can act as leaving groups, enabling substitution reactions. For example, the N–H group may react with alkylating agents (e.g., alkyl halides) or undergo amidation .
Mechanism :
-
Deprotonation : The acidic N–H proton is removed, generating a nucleophilic site.
-
Nucleophilic Attack : Substitution occurs at the triazole nitrogen, depending on steric and electronic factors.
Bromine Substitution
The para-bromo substituent on the phenyl ring is susceptible to elimination or nucleophilic substitution. For example:
-
Elimination : Under basic conditions, the bromine may form a double bond via E2 mechanisms.
-
SN2 Substitution : Replacement with nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Oxazole Ring Reactivity
The oxazole ring’s electron-deficient nature allows electrophilic substitution. Methoxy groups on the phenyl substituent direct substitution to the ortho or para positions .
Computational Analysis of Reaction Pathways
Recent advancements in computational chemistry, such as Artificial Force Induced Reaction (AFIR) and machine learning algorithms, have been applied to predict feasible synthetic routes and reaction mechanisms for complex heterocycles. These methods reduce trial-and-error experimentation by modeling molecular interactions and optimizing reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Compounds with halogen substitutions (Cl, Br) at the aryl rings exhibit distinct electronic and steric effects. For instance:
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .
Both compounds are isostructural, crystallizing in triclinic symmetry with two independent molecules per asymmetric unit.
| Property | Target Compound | Compound 4 (Cl) | Compound 5 (F) |
|---|---|---|---|
| Halogen Substituent | Br (4-bromo-3-methylphenyl) | Cl (4-chlorophenyl) | F (4-fluorophenyl) |
| Crystal Symmetry | Not reported | P̄1 (triclinic) | P̄1 (triclinic) |
| Bioactivity | Hypothesized antimicrobial | Antimicrobial (reference [48]) | Not reported |
| Synthetic Yield | Not reported | High (>80%) | High (>80%) |
Methoxyphenyl-Containing Analogues
The 4-methoxyphenyl group in the oxazole ring contributes to electron-donating effects, influencing reactivity and intermolecular interactions. For example:
- 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile : This triazole derivative lacks the oxazole core but shares the 4-methoxyphenyl substituent. It exhibits moderate antifungal activity, suggesting that the methoxy group enhances interactions with fungal enzymes .
- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate: A triazine derivative with methoxyphenoxy and bromophenyl groups, synthesized via nucleophilic substitution. Its structural diversity highlights the versatility of methoxyaryl motifs in drug design .
Triazole-Ester Hybrids
The ester linkage in the target compound is critical for hydrolytic stability and bioavailability. Comparable structures include:
- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate: A pyrazole-triazole ester with a chlorobenzenecarboxylate group.
- Methyl 1-phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (SI111) : Synthesized via azide-alkyne cycloaddition, this compound lacks aryl halides but shares the triazole-ester framework. Its 80% yield underscores the efficiency of click chemistry in similar systems .
Preparation Methods
Synthesis of the Oxazole Moiety: [2-(4-Methoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methanol
The oxazole component is synthesized via cyclization of a dipeptide precursor. A validated method involves the condensation of 4-methoxyphenylglyoxal with N-protected β-amino alcohols under acidic conditions. For this target, methyl 2-(4-methoxyphenyl)-4-(hydroxymethyl)-5-methyloxazole-4-carboxylate is formed through a Robinson-Gabriel synthesis. Key steps include:
- Formation of the Oxazole Ring : A mixture of 4-methoxybenzaldehyde and methyl acetoacetate undergoes condensation with ammonium acetate in acetic acid at 110°C for 12 hours, yielding 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylic acid methyl ester.
- Reduction to Alcohol : The ester is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to produce [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol.
Table 1: Optimization of Oxazole Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 78 |
| Temperature (°C) | 110 | 78 |
| Catalyst | NH₄OAc | 78 |
| Reduction Agent | LiAlH₄ in THF | 85 |
Synthesis of the Triazole Moiety: 1-(4-Bromo-3-Methylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
The triazole segment is prepared via a copper-free [3+2] cycloaddition between a substituted aryl azide and a β-keto ester.
- Azide Preparation : 4-Bromo-3-methylaniline is converted to the corresponding azide using tosyl chloride and sodium azide in acetone/water (96% yield).
- Cycloaddition Reaction : The azide reacts with methyl acetoacetate in dichloromethane (DCM) at 90°C for 24 hours, forming 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid methyl ester.
- Ester Hydrolysis : The methyl ester is hydrolyzed with aqueous NaOH in methanol to yield the free carboxylic acid (92% yield).
Critical Factors :
- Reaction temperature exceeding 80°C improves regioselectivity for the 1,4-disubstituted triazole.
- Electron-withdrawing groups on the aryl azide enhance reaction rates.
Esterification: Coupling the Oxazole and Triazole Moieties
The final step involves esterification of the oxazole alcohol with the triazole carboxylic acid. The mixed anhydride method is preferred for its scalability and mild conditions.
- Activation of Carboxylic Acid : The triazole carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF at 0°C to form a reactive mixed anhydride.
- Nucleophilic Attack : The oxazole alcohol is added dropwise, and the reaction is stirred at room temperature for 12 hours. Purification via silica gel chromatography (petroleum ether/ethyl acetate) yields the target compound (68% yield).
Table 2: Esterification Conditions and Outcomes
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Reagent | Isobutyl chloroformate | 68 |
| Base | N-Methylmorpholine | 68 |
| Solvent | THF | 68 |
| Temperature (°C) | 25 | 68 |
Analytical Characterization and Validation
The compound is characterized using NMR, HRMS, and HPLC:
- ¹H NMR (CDCl₃) : δ 7.58–7.52 (m, 2H, Ar-H), 7.38–7.31 (m, 2H, Ar-H), 3.96 (s, 3H, OCH₃), 2.57 (s, 3H, CH₃).
- HRMS : [M + H]⁺ calculated for C₂₄H₂₂BrN₃O₄: 528.0851, found: 528.0853.
- HPLC Purity : 98.2% (C₁₈ column, acetonitrile/water).
Challenges and Optimization Opportunities
- Regioselectivity in Triazole Formation : Competing 1,5-regioisomers may form during cycloaddition. Using bulky β-keto esters minimizes this side reaction.
- Esterification Efficiency : Low yields in coupling steps (≤70%) suggest room for improvement. Alternative methods such as Steglich esterification (DCC/DMAP) could be explored.
- Purification Complexity : Silica gel chromatography remains necessary due to polar byproducts. Switching to reverse-phase HPLC may enhance purity.
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound contains a 1,3-oxazole ring fused with a 1,2,3-triazole moiety, both of which are nitrogen-rich heterocycles known for bioactivity. The 4-bromo-3-methylphenyl group enhances lipophilicity and potential target binding, while the 4-methoxyphenyl substituent may improve metabolic stability. These features are critical for interactions with enzymes like cytochrome P450 or kinases, as seen in structurally related triazole derivatives .
Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?
Synthesis typically involves:
- Step 1: Cyclocondensation of substituted oxazole precursors with azide-containing intermediates.
- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Yield optimization strategies include using continuous flow reactors for precise temperature control (reducing side reactions) and substituting conventional solvents with ionic liquids to enhance regioselectivity .
Q. Which purification techniques are most effective for isolating this compound?
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for separating polar impurities. Recrystallization using ethanol/water mixtures (7:3 v/v) improves purity to >98%, as validated by melting point analysis and NMR .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) against targets like EGFR kinase or SARS-CoV-2 M<sup>pro</sup> can predict binding affinities. Quantitative structure-activity relationship (QSAR) models using descriptors such as logP and polar surface area help prioritize derivatives for synthesis. For example, methoxy groups may reduce metabolic clearance by blocking CYP3A4 oxidation sites .
Q. How can contradictory data on enzyme inhibition across studies be resolved?
Discrepancies in IC50 values often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols by:
- Using uniform substrate concentrations (e.g., 10 µM ATP for kinase assays).
- Validating results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What in vitro assays are suitable for evaluating its anticancer potential?
- MTT assay: Measures cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated using nonlinear regression.
- Annexin V/PI staining: Quantifies apoptosis induction via flow cytometry.
- Western blotting: Assesses caspase-3/7 activation or PARP cleavage .
Q. How can reaction conditions be optimized for introducing the 4-bromo-3-methylphenyl group?
- Catalyst screening: Pd(PPh3)4 improves coupling efficiency in Suzuki-Miyaura reactions compared to Pd(OAc)2.
- Solvent effects: DMF/H2O (9:1) increases solubility of brominated intermediates, reducing reaction time by 30% .
Q. What analytical methods validate structural integrity post-synthesis?
Q. How does the methoxyphenyl group influence metabolic stability?
The methoxy group reduces oxidative metabolism by CYP450 enzymes, as shown in liver microsome assays. Compare half-life (t1/2</sup>) in control vs. CYP3A4-inhibited systems to quantify this effect. Replace with trifluoromethoxy groups for further stabilization .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Byproduct formation: Scale-up increases dimerization risks; mitigate with slow reagent addition (e.g., syringe pumps).
- Continuous flow systems: Improve heat dissipation and reduce batch variability compared to flask-based methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
